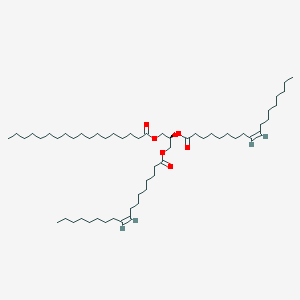
1-octadecanoyl-2,3-di-(9Z-octadecenoyl)-sn-glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-octadecanoyl-2,3-dioleoyl-sn-glycerol is a triacyl-sn-glycerol in which the 1-acyl group is octadecanoyl while the 2- and 3-acyl groups are oleoyl. It has a role as a human blood serum metabolite. It is a triacyl-sn-glycerol and a triacylglycerol 54:2.
Scientific Research Applications
Synthesis and Enzymatic Conversion
Improved Synthesis for Research Applications : A method was developed for synthesizing a structurally similar compound, 1-0-[9', 10'-(3)H2] octadecyl-2-octadecenoyl-sn-glycerol-3-phosphorylethanolamine, starting from 1-0-octadecen-9'-ylglycerol. This synthesis is significant for biochemical studies involving similar glycerol derivatives (Paltauf, 1976).
Enzymatic Experiments : Research involving the synthesis of 1,2-di-O-9′-octadecenyl-3-O-β-D-galactopyranosyl-sn-glycerol demonstrated its enzymatic conversion by plant enzymes into a different derivative, highlighting its potential in biological transformation studies (Heinz, Siebertz, & Linscheid, 1979).
Lipid Analysis and Characterization
Characterization of Lipids in Pathogens : A study on Corynebacterium amycolatum characterized a new lipid, acyl-phosphatidylinositol (acyl-PI), containing structures similar to 1-octadecanoyl-2,3-di-(9Z-octadecenoyl)-sn-glycerol, expanding our understanding of lipid structures in pathogenic bacteria (Valero-Guillén, Yagüe, & Segovia, 2005).
Studies in Phospholipid Bilayers : Research on the synthesis and properties of isomers of cis-octadecenoic acid, including compounds similar to 1-octadecanoyl-2,3-di-(9Z-octadecenoyl)-sn-glycerol, contributed to understanding the hydrocarbon chain packing and molecular motion in phospholipid bilayers (Barton & Gunstone, 1975).
Chemical Synthesis for Structural Studies : Studies involving the synthesis of chlorinated and non-chlorinated triacylglycerols similar to 1-octadecanoyl-2,3-di-(9Z-octadecenoyl)-sn-glycerol have been conducted to develop analytical methods for the determination of such lipids in biological samples (Lefsay, Guy, Chatt, & White, 2013).
Biological and Medical Research
Metabolic Studies in Humans and Rodents : Research on dietary ether lipids, similar to the compound , showed their incorporation into plasmalogens in human and rodent tissues, suggesting their role in metabolic processes and potential therapeutic applications (Das, Holmes, Wilson, & Hajra, 1992).
Biomarker Identification in Asthma : A study using ultra-high-performance liquid chromatography coupled with mass spectrometry identified metabolites similar to 1-octadecanoyl-2,3-di-(9Z-octadecenoyl)-sn-glycerol in sputum samples, indicating its potential as a biomarker in asthma diagnosis (Tian et al., 2017).
properties
Product Name |
1-octadecanoyl-2,3-di-(9Z-octadecenoyl)-sn-glycerol |
|---|---|
Molecular Formula |
C57H106O6 |
Molecular Weight |
887.4 g/mol |
IUPAC Name |
[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] octadecanoate |
InChI |
InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25,27-28,30,54H,4-24,26,29,31-53H2,1-3H3/b28-25-,30-27-/t54-/m0/s1 |
InChI Key |
RYNHWWNZNIGDAQ-BMTCQUSZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



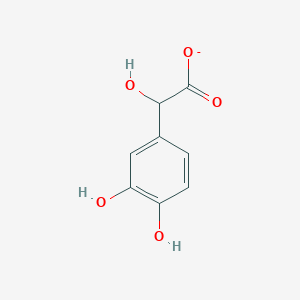
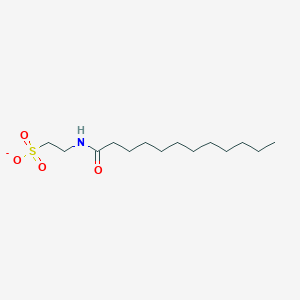
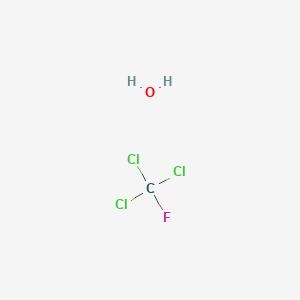
![3-(Cyclopropylmethyl)-7-iodo-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1258357.png)
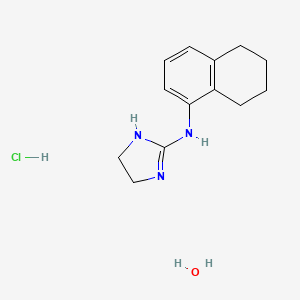
![8-[5-(5-Amino-2,4-dimethoxyphenyl)-5-oxopentyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1258361.png)
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B1258363.png)
![4-[(Methylsulfonyl)amino]-N-[(4-phenylpiperazin-2-yl)methyl]benzamide hydrochloride](/img/structure/B1258365.png)
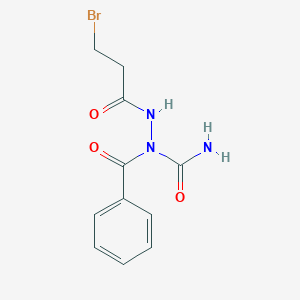
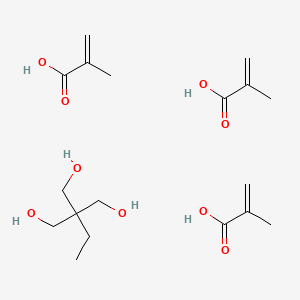
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1-methylindol-3-yl)-2-oxoacetamide;hydrochloride](/img/structure/B1258370.png)
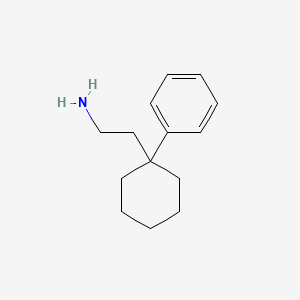
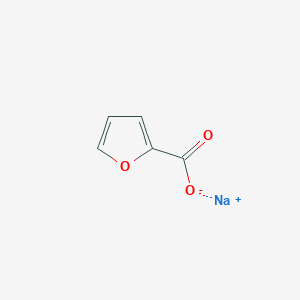
![(8S,9S,10R,13S,14S,17S)-17-((R)-2-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1258376.png)